Principal Property Vector Deviation from Canonical Norvaline: z‑Scale Positioning Outside the Natural Amino Acid Space
Principal component analysis (PCA) of molecular descriptor sets shows that (S)-4,4-difluoronorvaline (the free‑acid parent of the methyl ester) occupies a distinct position in z‑scale space compared to unmodified L‑norvaline. The fluorinated amino acid shifts along z₁ (hydrophobicity), z₂ (steric bulk/polarizability), and z₃ (polarity) axes such that its principal properties lie closer to the boundary of previously characterized natural and synthetic amino acids . This orthogonal positioning enables peptide backbone conformational tuning not achievable with natural norvaline or leucine.
| Evidence Dimension | Principal property (z‑scale) deviation |
|---|---|
| Target Compound Data | z₁, z₂, z₃ vectors determined for (S)-4,4-difluoronorvaline; positioned near the periphery of the natural amino acid property space |
| Comparator Or Baseline | L‑Norvaline (z‑scale centrally located within the natural amino acid cluster) |
| Quantified Difference | Directional shift along z₁, z₂, z₃ axes; explicit numerical z‑parameters provided in original publication |
| Conditions | PCA derived from experimental and calculated molecular descriptors (logP, molar refractivity, Taft Es, etc.) |
Why This Matters
Compounds occupying novel regions of PCA property space allow exploration of peptide SAR inaccessible with canonical amino acids, directly supporting lead‑optimization campaigns that require differentiated building blocks.
